6-Amino-1,3-dimetil-1,2-dihidroquinolin-2-ona

Descripción general

Descripción

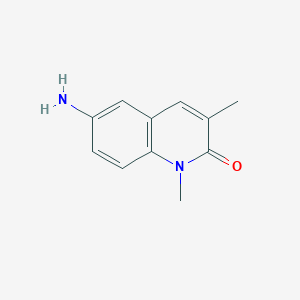

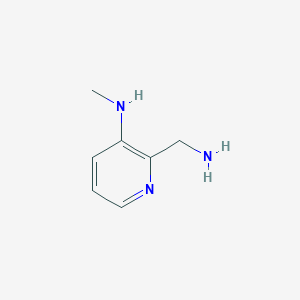

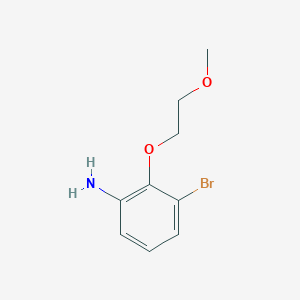

“6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one” is a chemical compound with the molecular formula C11H12N2O. It has a molecular weight of 188.23 . This compound belongs to the class of organic compounds known as quinolines and derivatives .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-6H,12H2,1-2H3 . This indicates the presence of a quinoline moiety in the structure. Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

El compuesto se ha utilizado en la síntesis de nuevos compuestos heterocíclicos que exhiben una significativa actividad antimicrobiana. Estos derivados sintetizados, que incluyen dihidrotetrazoles y dihidroquinazolin-4-onas, han mostrado eficacia contra diversas cepas bacterianas y fúngicas .

Propiedades Antioxidantes

También se ha informado que los derivados de 6-Amino-1,3-dimetil-1,2-dihidroquinolin-2-ona poseen propiedades antioxidantes. Esto es crucial en la industria farmacéutica ya que los antioxidantes desempeñan un papel vital en la protección del cuerpo contra el daño causado por los radicales libres .

Potencial Anticancerígeno

La estructura de this compound sirve como un andamiaje para crear compuestos con potenciales propiedades anticancerígenas. La capacidad de inhibir el crecimiento de las células cancerosas hace que estos derivados sean valiosos en la investigación del cáncer .

Actividad Antileucémica

Se ha encontrado que algunos derivados basados en este compuesto exhiben actividad antileucémica. Esto abre posibilidades para desarrollar nuevos agentes terapéuticos para el tratamiento de la leucemia .

Aplicaciones Antitumorales

Los derivados del compuesto se han explorado por su eficacia antitumoral. Este es otro aspecto de su potencial en la terapia del cáncer, donde podría utilizarse para desarrollar fármacos que se dirijan a las células tumorales .

Usos Antivirales

La investigación ha indicado que ciertos derivados de this compound pueden tener actividades antivirales. Esto incluye la eficacia contra los virus de la encefalitis y los enterovirus, que son importantes preocupaciones de salud pública .

Síntesis de Moléculas Bioactivas

El compuesto es un intermedio clave en la síntesis de purinas, que son esenciales para crear una serie de moléculas médicamente activas. Esto lo convierte en un reactivo importante en la investigación y el desarrollo farmacéuticos .

Catálisis en Síntesis Química

Un estudio ha demostrado el uso de this compound en catálisis, específicamente usando nano-Ag, para sintetizar compuestos basados en uracilo. El catalizador mostró potencial para la reciclabilidad, lo que es beneficioso para los procesos químicos sostenibles .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Quinoline analogues, a class of compounds to which this molecule belongs, have been studied for their anticancer activity . They are known to interact with various cellular targets, including enzymes and receptors involved in cell proliferation and survival .

Mode of Action

It’s worth noting that quinoline analogues often exert their effects by interacting with their targets, leading to changes in cellular processes such as cell cycle progression, apoptosis, and signal transduction .

Biochemical Pathways

Quinoline analogues have been reported to affect various pathways involved in cell proliferation, survival, and apoptosis .

Result of Action

Quinoline analogues have been reported to exhibit anticancer activity, suggesting that they may induce cell cycle arrest, apoptosis, or other cellular changes that inhibit cancer cell proliferation .

Análisis Bioquímico

Biochemical Properties

6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular metabolism . The nature of these interactions often involves the binding of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one to the active sites of these enzymes, thereby modulating their activity. This compound has also been shown to interact with certain proteins that play a role in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the expression of genes involved in stress responses and metabolic pathways, leading to changes in cellular behavior. Additionally, 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. It can also interact with transcription factors, leading to changes in gene expression that influence cellular responses to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function . Studies have shown that 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative stress responses and energy metabolism . For example, 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one has been shown to interact with enzymes that regulate the production of reactive oxygen species, thereby influencing cellular redox balance .

Transport and Distribution

The transport and distribution of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one within cells can influence its activity and function, affecting cellular responses to external stimuli .

Subcellular Localization

The subcellular localization of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of this compound within the cell can determine its effects on cellular processes and overall cellular health .

Propiedades

IUPAC Name |

6-amino-1,3-dimethylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPMDZJWOCCHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)N)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)